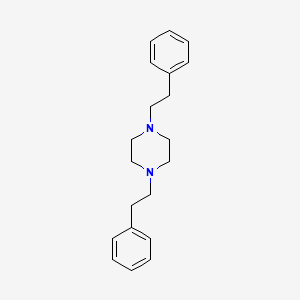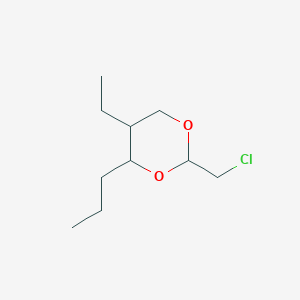
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound is notable for its unique structure, which includes a chloromethyl group, an ethyl group, and a propyl group attached to the dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-4-propyl-1,3-dioxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
科学的研究の応用
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions, which can alter the activity of enzymes and other proteins.
類似化合物との比較
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
2-(Chloromethyl)-1,3-dioxane: Lacks the ethyl and propyl groups, resulting in different reactivity and applications.
5-Ethyl-4-propyl-1,3-dioxane:
2-(Chloromethyl)-5-methyl-1,3-dioxane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical properties.
特性
CAS番号 |
6282-95-7 |
|---|---|
分子式 |
C10H19ClO2 |
分子量 |
206.71 g/mol |
IUPAC名 |
2-(chloromethyl)-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-9-8(4-2)7-12-10(6-11)13-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
OQXUFCOWGBRGRD-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC(O1)CCl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


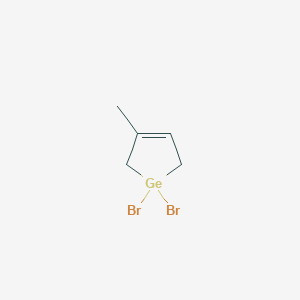
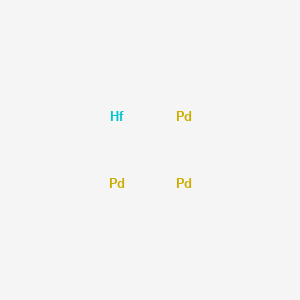

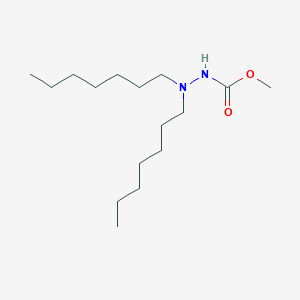
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
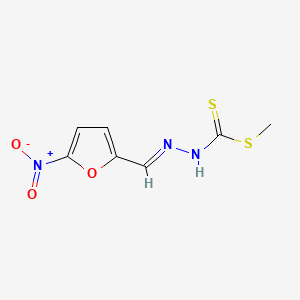
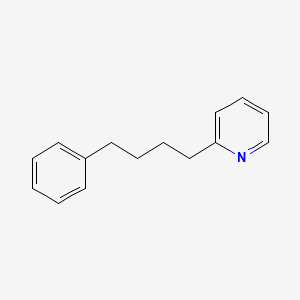
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
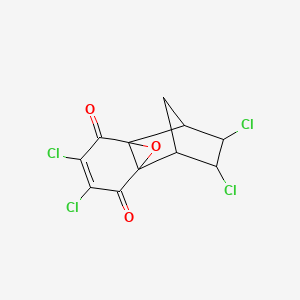

![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
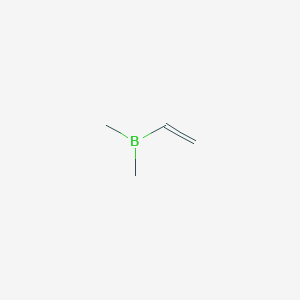
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
